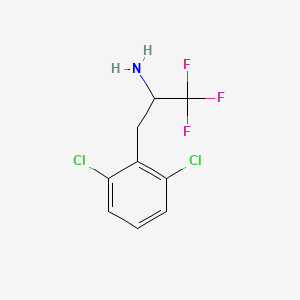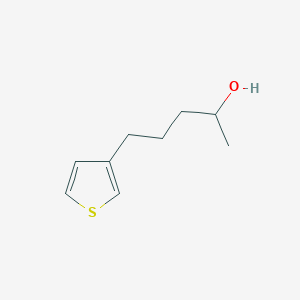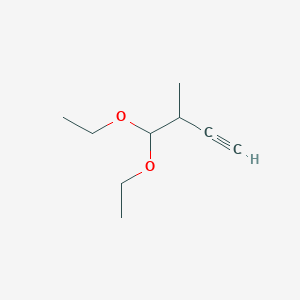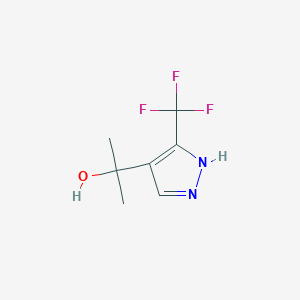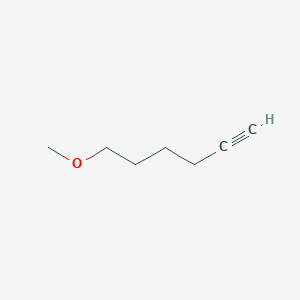
6-Methoxyhex-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyhex-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C7H12O, and it features a methoxy group (-OCH3) attached to the first carbon of the hex-1-yne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxyhex-1-yne can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1-hexyne with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution, where the methoxide ion replaces the chlorine atom, yielding this compound.
Another method involves the use of indium-mediated Barbier-type allenylation reactions. This method employs indium to facilitate the coupling of glyoxals with 1-bromobut-2-yne, resulting in the formation of α,α′-dihydroxyallenynes, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyhex-1-yne undergoes various chemical reactions, including:
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) to form haloalkenes.
Hydration: Addition of water in the presence of acid catalysts to form ketones.
Oxidation: Conversion to carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation to form alkanes using catalysts such as palladium on carbon.
Common Reagents and Conditions
Hydrohalogenation: Hydrogen halides (HBr, HCl) in the presence of a solvent like dichloromethane.
Hydration: Acid catalysts (H2SO4) and water.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Hydrohalogenation: Haloalkenes (e.g., 6-bromo-1-methoxyhexane).
Hydration: Ketones (e.g., 6-methoxyhexan-2-one).
Oxidation: Carbonyl compounds (e.g., 6-methoxyhexanoic acid).
Reduction: Alkanes (e.g., 6-methoxyhexane).
Scientific Research Applications
6-Methoxyhex-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxyhex-1-yne in chemical reactions involves the reactivity of the carbon-carbon triple bond and the methoxy group. The triple bond acts as a nucleophile or electrophile depending on the reaction conditions, while the methoxy group can participate in nucleophilic substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-hexyne: Similar structure but with a chlorine atom instead of a methoxy group.
6-Methoxy-1-hexyne: Similar structure but with the methoxy group attached to a different position.
1-Hexyne: Lacks the methoxy group, making it less reactive in certain reactions.
Uniqueness
6-Methoxyhex-1-yne is unique due to the presence of both a carbon-carbon triple bond and a methoxy group, which confer distinct reactivity patterns and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
6-methoxyhex-1-yne |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7-8-2/h1H,4-7H2,2H3 |
InChI Key |
RUVTVSVJVRUUOJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


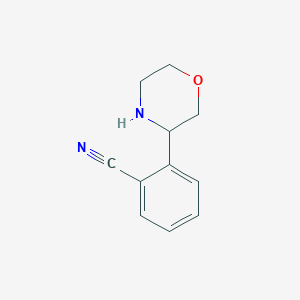
aminehydrochloride](/img/structure/B15322293.png)
![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
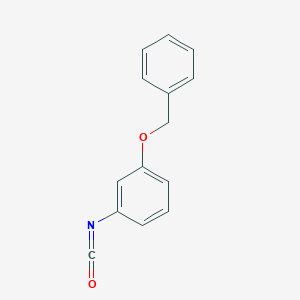
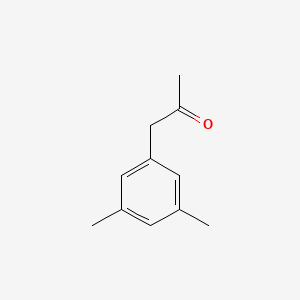
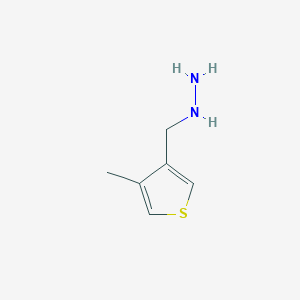

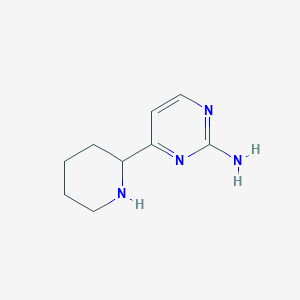
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)
